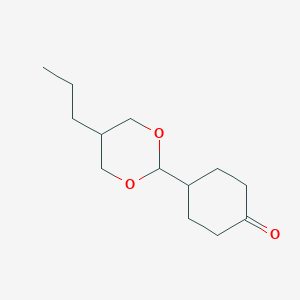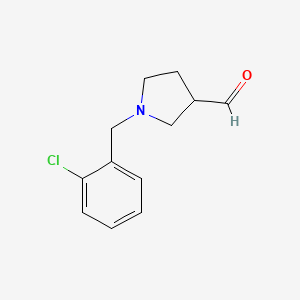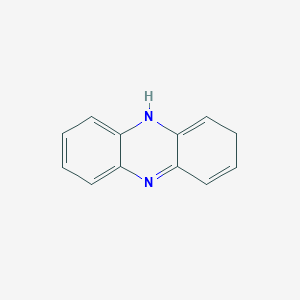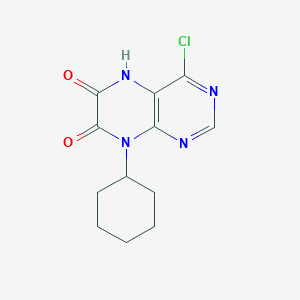
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is known for its significant antimicrobial and anticoccidial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:
Starting Materials: 3-methoxy-1-methyl-1H-pyrazole and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.
Purification: The product is purified through recrystallization to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Packaging: The product is purified, dried, and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its antimicrobial and anticoccidial properties.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound targets specific enzymes and pathways, inhibiting their function and leading to the death of the microorganism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-1-methyl-1H-pyrazole: The parent compound without the dihydrochloride salt.
1-Methyl-1H-pyrazole-4-amine: A similar compound with different substituents.
3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: The hydrochloride salt form.
Uniqueness
3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to its enhanced solubility and stability compared to its parent compound and other similar derivatives. This makes it more suitable for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H11Cl2N3O |
|---|---|
Poids moléculaire |
200.06 g/mol |
Nom IUPAC |
3-methoxy-1-methylpyrazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-8-3-4(6)5(7-8)9-2;;/h3H,6H2,1-2H3;2*1H |
Clé InChI |
DVHNYBXNKWWJLG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)OC)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)







![6-Bromo-4-chloro-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B11784037.png)
![2-(4-Bromophenyl)-4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11784045.png)
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B11784053.png)

![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
![5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11784086.png)
